Fluorescence Quantum Yield: Positional Isomer Comparison
The 8-methoxy substitution on the quinoline-4-carboxylic acid core results in a markedly lower fluorescence quantum yield compared to its 6-methoxy and 7-methoxy positional isomers. This property is critical for applications where low background fluorescence is required [1].
| Evidence Dimension | Fluorescence Quantum Yield (Φ) in Acetonitrile |
|---|---|
| Target Compound Data | Φ = 0.16 (for the 2-methylsulfonyl-8-methoxy derivative, the closest analog with reported data) |
| Comparator Or Baseline | 6-methoxy derivative: Φ = 0.74; 7-methoxy derivative: Φ = 0.19 |
| Quantified Difference | The 8-methoxy derivative exhibits a 78% reduction in quantum yield compared to the 6-methoxy isomer (0.16 vs. 0.74) and a 16% reduction compared to the 7-methoxy isomer. |
| Conditions | Measured in acetonitrile for ethyl 2-methylsulfonylquinoline-4-carboxylate derivatives [1]. |
Why This Matters
A lower fluorescence quantum yield is advantageous in assays where autofluorescence from the probe molecule could interfere with signal detection, making this compound preferable for certain bioanalytical or imaging applications.
- [1] Kondo, H., et al. (1992). Fluorescence Properties of 2-Substituted 6-, 7- or 8-Methoxyquinoline-4-carboxylic Acid Derivatives. Chemical and Pharmaceutical Bulletin, 40(5), 1322-1324. View Source
